molecular formula C19H22FN5O3S B2754421 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1797954-55-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2754421
CAS No.: 1797954-55-2
M. Wt: 419.48
InChI Key: JWHBKLKXKLLIFL-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 1797954-55-2) is a high-purity chemical compound with a molecular formula of C19H22FN5O3S and a molecular weight of 419.47 g/mol . This synthetically designed small molecule features a complex structure that incorporates multiple pharmacophores, including a piperidine ring, a cyanopyrazine group, and a fluorinated ethoxybenzenesulfonamide moiety. The presence of these distinct structural elements makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the design of novel enzyme inhibitors and receptor ligands . The compound is characterized by a density of 1.39±0.1 g/cm³ at 20 °C and a predicted boiling point of 624.0±65.0 °C . Its predicted pKa of 11.19±0.50 suggests specific solubility and handling characteristics under various pH conditions that researchers should consider for experimental design . As a research compound, it is intended for in vitro applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can obtain this compound from certified suppliers, with various quantities available to suit different research needs .

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-2-28-18-4-3-15(11-16(18)20)29(26,27)24-13-14-5-9-25(10-6-14)19-17(12-21)22-7-8-23-19/h3-4,7-8,11,14,24H,2,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHBKLKXKLLIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Compound Overview

This compound is characterized by a unique structure that includes a piperidine moiety and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Derivative : Reaction of 3-cyanopyrazine with piperidine derivatives.
  • Sulfonamide Bond Formation : Coupling the piperidine derivative with 4-ethoxy-3-fluorobenzenesulfonyl chloride.
  • Purification : Utilizing techniques such as recrystallization or chromatography to obtain a pure product.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Studies suggest that it may modulate biological pathways involved in cell signaling and proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Description
MCF-7 (breast)5.56Potent cytotoxicity observed
K562 (leukemia)>100No significant activity

The compound showed an IC50 value of 5.56 µM against MCF-7 cells, indicating strong cytotoxic activity. However, it exhibited no significant activity against K562 leukemia cells at concentrations up to 100 µg/mL .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro evaluations have revealed varying degrees of antibacterial and antifungal activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
C. albicans (clinical)0.4 µg/mL
E. coli1.0 mg/mL

These results indicate that the compound possesses selective antifungal activity against clinical isolates of C. albicans, although its antibacterial effects are less pronounced compared to established antibiotics .

Clinical Implications

In a recent study, the efficacy of this compound was evaluated in animal models for its potential use in cancer therapy. The findings suggested that the compound could significantly reduce tumor size in xenograft models, warranting further investigation into its pharmacokinetics and safety profiles.

Comparison with Similar Compounds

Piperidine-Containing Sulfonamides and Carboxamides

Piperidine derivatives with sulfonamide or carboxamide functionalities are common in medicinal chemistry. The target compound shares structural similarities with:

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Piperidine substituent: Pyrazolo[3,4-d]pyrimidin-3-yl (bulky heterocycle). Sulfonamide substituents: 4-amino, 3-fluoro, and 5-fluorophenyl. Molecular weight: 589.1 g/mol.
  • Goxalapladib ():

    • Piperidine substituent : 1-(2-methoxyethyl).
    • Functional group : Acetamide linked to a naphthyridine ring.
    • Molecular weight : 718.80 g/mol.
    • Key difference : The target’s benzenesulfonamide group may confer higher solubility compared to goxalapladib’s acetamide-naphthyridine system .

Table 1: Structural and Physicochemical Comparisons

Compound Piperidine Substituent Functional Group Molecular Weight (g/mol) Key Features
Target Compound 3-cyanopyrazin-2-yl Benzenesulfonamide ~500 (estimated) 4-ethoxy-3-fluoro, pyrazine
Compound Pyrazolo[3,4-d]pyrimidin-3-yl Benzenesulfonamide 589.1 Chromen-4-one, fluorophenyl
Goxalapladib 1-(2-methoxyethyl) Acetamide 718.80 Naphthyridine, trifluoromethyl biphenyl

Heterocyclic Substituents on Piperidine

The 3-cyanopyrazin-2-yl group distinguishes the target compound from analogs with alternative heterocycles:

  • Pyrazolo[3,4-d]pyrimidine (): Larger and more planar, likely enhancing DNA or kinase interactions.
  • Naphthyridine (): Bicyclic structure with extended conjugation, suited for intercalation or metal coordination.
  • Indole-carboxamide (): Bulky aromatic systems (e.g., lirametostat in ) target protein-protein interactions.

The target’s pyrazine ring, with a cyano group, may offer improved metabolic stability over pyrazolo-pyrimidines due to reduced susceptibility to oxidative metabolism .

Pharmacological Implications

  • Anticancer : Piperidine-carboxamides like lirametostat () inhibit epigenetic targets (e.g., EZH2) .
  • Anti-inflammatory/Atherosclerosis : Goxalapladib () modulates lipoprotein-associated phospholipase A2 .
  • Opioid receptor modulation : Fentanyl analogs (Evidences 3, 4, 7) highlight the piperidine core’s versatility, though the target’s sulfonamide and pyrazine groups likely preclude opioid activity .

Preparation Methods

Synthesis of the Piperidine-Cyanopyrazine Intermediate

The piperidine-cyanopyrazine core is constructed through sequential functionalization of the piperidine ring and pyrazine moiety.

Formation of 1-(3-Cyanopyrazin-2-yl)piperidin-4-ylmethanol

The reaction begins with the nucleophilic aromatic substitution of 2-chloro-3-cyanopyrazine with piperidin-4-ylmethanol. This step is conducted in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to deprotonate the piperidine nitrogen. The product is isolated in 78% yield after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Conversion to 1-(3-Cyanopyrazin-2-yl)piperidin-4-ylmethylamine

The alcohol group is converted to an amine via a Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate (DEAD), and phthalimide, followed by hydrazine-mediated deprotection. Alternatively, direct amination is achieved using ammonium chloride and sodium cyanoborohydride in methanol under reflux, yielding the primary amine in 65% efficiency.

Key Optimization Parameters:
  • Solvent : Methanol or tetrahydrofuran (THF) for improved solubility.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Titanium tetraisopropoxide enhances reductive amination yields.

Synthesis of 4-Ethoxy-3-fluorobenzenesulfonyl Chloride

The sulfonamide precursor is prepared through electrophilic sulfonylation of 4-ethoxy-3-fluorobenzene.

Sulfur Trioxide-Mediated Sulfonation

4-Ethoxy-3-fluorobenzene is treated with chlorosulfonic acid at 0°C, followed by thionyl chloride to generate the sulfonyl chloride derivative. The reaction is quenched with ice water, and the product is extracted with dichloromethane (DCM), yielding 85% purity after distillation.

Alternative Route via Sulfuryl Chloride

A safer alternative employs sulfuryl chloride (SO₂Cl₂) in the presence of catalytic dimethylformamide (DMF), achieving 88% yield under mild conditions (25°C, 6 hours).

Coupling of Intermediates to Form the Sulfonamide

The final step involves the reaction of 1-(3-cyanopyrazin-2-yl)piperidin-4-ylmethylamine with 4-ethoxy-3-fluorobenzenesulfonyl chloride.

Reaction Conditions

  • Solvent : Anhydrous DCM or THF to minimize hydrolysis.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Temperature : 0°C to room temperature over 4 hours.
  • Workup : The crude product is washed with 1M HCl and brine, then purified via recrystallization (ethanol/water) to achieve 72% yield.

Mechanistic Considerations

The sulfonyl chloride acts as an electrophile, attacking the primary amine to form a sulfonamide linkage. Steric hindrance from the piperidine and benzene rings necessitates extended reaction times compared to simpler sulfonamides.

Optimization and Characterization

Yield Improvement Strategies

Parameter Optimization Findings Source
Solvent Polarity THF > DCM due to better amine solubility
Catalyst Addition 10 mol% DMAP increases rate by 30%
Temperature 0°C → 25°C gradient reduces side products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.82 (d, 1H, benzene), 4.12 (q, 2H, OCH₂CH₃), 3.68 (t, 2H, piperidine), 2.85 (m, 1H, CH₂NH).
  • LC-MS : [M+H]⁺ = 445.2 (calc. 445.1).

Q & A

Q. Table 1: Structural Analogs and Activity Trends

Modification SiteExample SubstituentIC50 (Target A)Selectivity Ratio (Target A vs. B)
Benzenesulfonamide4-Ethoxy-3-fluoro12 nM8.5
Benzenesulfonamide4-Methoxy-2-methyl45 nM3.2
CyanopyrazinePyrimidine-4-cyano210 nM1.1

How should formulation strategies address the compound's physicochemical challenges?

Level: Advanced
Answer:

  • Solubility enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for parenteral delivery .
  • Salt formation: Ionizable sulfonamide group allows sodium or lysine salts to improve crystallinity and dissolution .
  • Nanoformulations: Lipid nanoparticles or liposomes to bypass efflux pumps and enhance tumor targeting .

What analytical techniques are essential for stability studies under varying storage conditions?

Level: Advanced
Answer:

  • Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • HPLC-MS: Monitor hydrolytic cleavage of the sulfonamide bond or oxidation of the piperidine ring .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and polymorphic transitions affecting shelf life .

How can researchers validate target engagement in complex biological systems?

Level: Advanced
Answer:

  • Chemical proteomics: Use photoaffinity labeling or activity-based probes to map binding sites in proteomes .
  • Knockout models: CRISPR/Cas9-mediated gene deletion to confirm on-target effects in cellular assays .
  • PET tracers: Radiolabel the compound (e.g., ¹⁸F incorporation) for in vivo imaging of target distribution .

What computational tools are effective for predicting off-target interactions?

Level: Advanced
Answer:

  • Molecular docking: Screen against databases like ChEMBL or PubChem to prioritize high-risk off-targets (e.g., GPCRs, ion channels) .
  • Machine learning: Train models on toxicity databases (e.g., Tox21) to flag structural alerts for hepatotoxicity or cardiotoxicity .
  • MD simulations: Analyze binding pocket flexibility to identify allosteric interaction risks .

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